N-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)furan-2-carboxamide
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Overview
Description
These compounds are pyrrolidines in which the pyrrolidine ring is substituted at one or more positions by a carboxamide group . Its IUPAC name is 3-Carbamoyl-2,2,5,5-tetramethylpyrrolidin-1-yloxy . The molecular formula is C~9~H~18~N~2~O~2~ , and its molecular weight is approximately 186.255 g/mol.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions would need further investigation.
Scientific Research Applications
N-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)furan-2-carboxamide’s applications span several fields:
Chemistry: It could serve as a building block for the synthesis of other compounds.
Biology: Researchers might explore its interactions with biological molecules.
Medicine: Investigations could focus on its potential therapeutic properties.
Industry: It may find use in specialty chemicals or materials.
Mechanism of Action
Understanding the compound’s mechanism of action requires additional research. Molecular targets and pathways involved remain to be elucidated.
Comparison with Similar Compounds
While detailed comparisons are scarce, highlighting its uniqueness could involve contrasting it with related pyrrolidine derivatives. Unfortunately, I don’t have a list of similar compounds at this time.
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H20N2O3/c1-12(2)8-10(13(3,4)15(12)17)14-11(16)9-6-5-7-18-9/h5-7,10,17H,8H2,1-4H3,(H,14,16) |
InChI Key |
HUEGDYIAJQAJQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)NC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
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